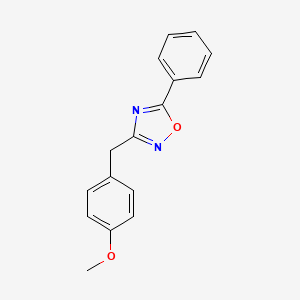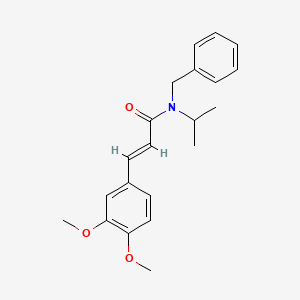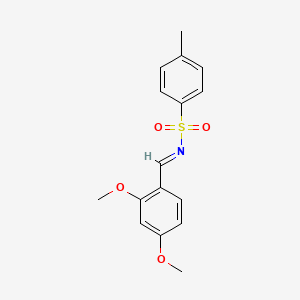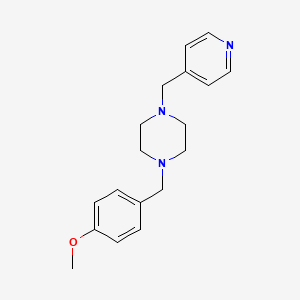![molecular formula C15H21ClN2O2 B5732443 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, also known as m-CPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
M-CPP exerts its effects on the central nervous system by binding to and activating serotonin receptors. It has been shown to have a higher affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors by 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
M-CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its effects on mood, anxiety, and cognition. It has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-CPP has several advantages as a tool for studying the central nervous system. It has a high affinity for serotonin receptors, making it a valuable compound for studying the role of serotonin in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in experiments. However, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine also has some limitations. It has been shown to have some non-specific effects on other receptors, which may complicate the interpretation of results. It also has some potential side effects, such as increased heart rate and blood pressure, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine. One area of interest is the role of this compound in the regulation of mood and anxiety. Studies have shown that this compound has anxiogenic and mood-elevating effects, but the underlying mechanisms are not well understood. Further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in these areas. Another area of interest is the development of more selective agonists for serotonin receptors, which may have fewer non-specific effects and be more useful in experimental settings. Finally, there is a need for more studies on the safety and potential side effects of this compound, particularly in relation to its effects on the cardiovascular system.
Métodos De Síntesis
The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine involves the reaction of 1-methylpiperazine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropane to form this compound.
Aplicaciones Científicas De Investigación
M-CPP has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,20-13-6-4-12(16)5-7-13)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNURWKODFSFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)

![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)
![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
